molecular formula C7H15NO2 B12940039 N-(3-Hydroxypropyl)butyramide CAS No. 137160-71-5

N-(3-Hydroxypropyl)butyramide

Cat. No.: B12940039
CAS No.: 137160-71-5
M. Wt: 145.20 g/mol
InChI Key: BXZXQTXKLQAOEF-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)butyramide is an organic compound belonging to the class of fatty amides. It is derived from butyramide, which is a carboxylic acid amide derivative of butyric acid. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the butyramide structure. It has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)butyramide typically involves the reaction of butyramide with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the carbon atom of the chloropropanol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through biocatalytic processes using nitrile hydratase enzymes. These enzymes catalyze the hydration of butyronitrile to butyramide, which can then be further reacted with 3-chloropropanol to yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Hydroxypropyl)butyramide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The hydroxypropyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxypropyl)butyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(3-Hydroxypropyl)butyramide, also known by its chemical identifier CID 15683409, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 143.20 g/mol
  • CAS Number : 15683409

This compound is structurally related to butyric acid, a short-chain fatty acid known for various biological effects. The compound is believed to exert its activity through several mechanisms:

  • Histone Deacetylase Inhibition : Similar to butyrate, this compound may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression.
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is significant in various chronic diseases.
  • Cell Differentiation : Research indicates that butyric acid analogs can induce differentiation in cancer cells, suggesting that this compound might have similar properties.

In Vitro Studies

  • Cytodifferentiation in Cancer Cells :
    • A study demonstrated that butyric acid and its analogs could induce differentiation in neuroblastoma cell lines, enhancing their maturation and reducing proliferation . This suggests that this compound may have therapeutic potential in cancer treatment.
  • Anti-inflammatory Properties :
    • Research has shown that butyric acid derivatives can modulate inflammatory responses in various cell types. For instance, they can inhibit the production of pro-inflammatory cytokines in macrophages, thus potentially alleviating conditions such as colitis .

In Vivo Studies

  • Toxicity and Safety Assessments :
    • Toxicological studies on related compounds indicate that they exhibit low toxicity profiles when administered at therapeutic doses. For example, no significant adverse effects were observed in animal models at doses up to 1000 mg/kg body weight .
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound remains under investigation. However, studies on similar compounds suggest favorable absorption and distribution characteristics, which are essential for therapeutic applications .

Case Studies and Research Findings

StudyFindings
Induction of differentiation in neuroblastoma cells by butyric acid analogs, suggesting potential anti-cancer properties.
Assessment of toxicity showed no significant adverse effects at high doses in animal models, indicating a favorable safety profile.
Pharmacokinetic studies indicate potential for effective absorption and distribution, crucial for therapeutic efficacy.

Properties

CAS No.

137160-71-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(3-hydroxypropyl)butanamide

InChI

InChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10)

InChI Key

BXZXQTXKLQAOEF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCO

Origin of Product

United States

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